4-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide
Description
4-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide is a thiazole-derived compound featuring a benzamide core linked to a 4-methylphenyl-substituted thiazole moiety via an acetylated amino group.
Properties
Molecular Formula |
C19H17N3O2S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-[[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl]amino]benzamide |
InChI |
InChI=1S/C19H17N3O2S/c1-12-2-4-14(5-3-12)19-22-16(11-25-19)10-17(23)21-15-8-6-13(7-9-15)18(20)24/h2-9,11H,10H2,1H3,(H2,20,24)(H,21,23) |
InChI Key |
ASWVZTCYRROQNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Core Thiazole Ring Formation
The synthesis begins with constructing the 1,3-thiazole ring, a critical step that dictates downstream reactivity. A widely adopted method involves the Hantzsch thiazole synthesis , where α-halo ketones react with thiourea derivatives. For this compound, 2-(4-methylphenyl)-1,3-thiazol-4-ylacetamide is synthesized via cyclization of 2-bromo-1-(4-methylphenyl)ethanone with thiourea in ethanol under reflux (80–85°C). Key parameters include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol or DMF | Ethanol favors cyclization |
| Temperature | 80–85°C | Higher temps reduce by-products |
| Reaction Time | 4–8 hours | Extended time improves yield |
The intermediate 2-(4-methylphenyl)-1,3-thiazol-4-ylacetic acid is then activated using coupling agents like HOBt/EDCI for subsequent amidation.
Amide Bond Formation
The acetylated thiazole intermediate is coupled with 4-aminobenzamide under Schotten-Baumann conditions. This step employs triethylamine as a base in dichloromethane (DCM) to facilitate nucleophilic acyl substitution. Critical considerations include:
-
Stoichiometry : A 1:1.2 molar ratio of acetyl-thiazole to 4-aminobenzamide minimizes unreacted starting material.
-
Solvent Polarity : DCM’s low polarity reduces side reactions, achieving >85% yield.
Optimization Strategies
Solvent and Catalytic Systems
Recent advancements highlight continuous flow reactors for industrial-scale production. For instance, substituting batch reactors with flow systems reduces reaction time from 8 hours to 30 minutes while maintaining >90% purity. Solvent selection also impacts scalability:
Temperature and pH Control
Maintaining pH 7–8 during amidation prevents hydrolysis of the acetyl group. Automated pH adjustment systems enhance reproducibility, particularly in multi-gram syntheses.
Industrial Production Methods
Large-Scale Purification
Industrial processes prioritize recrystallization and column chromatography for purity ≥99%. A patented method uses a solvent mixture of ethyl acetate/hexane (3:1) for recrystallization, yielding 92% pure product.
Green Chemistry Innovations
To reduce environmental impact, microwave-assisted synthesis has been explored. This method cuts energy use by 40% and improves yield to 88% in 15 minutes.
Analytical Characterization
Spectroscopic Validation
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway, leading to reduced inflammation and tumor growth.
Comparison with Similar Compounds
Compound 9d ()
Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide Key Differences:
- Incorporates a benzodiazole-triazole-phenoxymethyl extension absent in the target compound.
- Retains the 4-methylphenyl group on the thiazole ring.
Impact of Substituents :
4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]benzamide ()
Structure : Differs by replacing the 4-methylphenyl group with a 4-(trifluoromethoxy)phenyl substituent.
Molecular Formula : C₁₉H₁₄F₃N₃O₃S vs. C₁₉H₁₉N₂O₂S (estimated for the target compound).
Key Properties :
Halogen-Substituted Analogs ()
- Bromine’s larger atomic radius may introduce steric hindrance, affecting binding pocket interactions .
Spectral and Physicochemical Data
Biological Activity
4-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide, a thiazole derivative, has garnered attention due to its diverse biological activities. Thiazole compounds are recognized for their significant pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor effects. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 318.4 g/mol. The structural representation includes a thiazole ring attached to an acetylamino group and a benzamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O3S |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | SOROGAUTQXCUNH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The thiazole ring may inhibit specific enzymes and proteins involved in critical cellular processes, leading to its antibacterial and antitumor effects. The anti-inflammatory properties may stem from the modulation of inflammatory pathways.
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various bacterial strains. For instance, studies have shown that thiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Antitumor Activity
Antitumor activity has been a significant focus in studies involving thiazole derivatives. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and LoVo (colon cancer) cells. The mechanism involves the inhibition of topoisomerase II and modulation of cell cycle progression.
Case Study: Antitumor Effects
A study evaluated the effects of this compound on MCF-7 cells. The compound exhibited an IC50 value of 5 µM after 48 hours of treatment, indicating potent anti-proliferative effects.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiazole derivatives:
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: Synthesis typically involves coupling the thiazole-acetyl intermediate with 4-aminobenzamide under controlled conditions. Key parameters include:
- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation .
- Solvent Choice: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Inert Atmosphere: Protect thiazole and amide groups from oxidation using nitrogen or argon .
- Monitoring: Track progress via TLC and confirm completion with (e.g., disappearance of amine protons at δ 5.5–6.0 ppm) .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): and NMR to verify backbone connectivity (e.g., thiazole C-H protons at δ 7.2–8.0 ppm) .
- Infrared Spectroscopy (IR): Confirm amide C=O stretches (~1650–1680 cm) and thiazole ring vibrations (~1450 cm) .
- Mass Spectrometry (MS): High-resolution MS to validate molecular ion peaks and rule out impurities .
- Elemental Analysis: Match calculated vs. experimental C, H, N, S percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?
- Methodological Answer:
- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous signals (e.g., differentiating thiazole vs. benzamide protons) .
- Synthetic Intermediates: Compare spectra of isolated intermediates (e.g., thiazole-acetyl chloride) to identify residual starting materials .
- Dynamic Effects: Assess temperature-dependent NMR to detect rotational barriers in the amide bond .
Q. What strategies are recommended for enhancing the compound's solubility and stability in biological assays?
- Methodological Answer:
- Co-Solvents: Use DMSO-water mixtures (<10% DMSO) to improve aqueous solubility without denaturing proteins .
- Salt Formation: React with hydrochloric acid to generate a hydrochloride salt, enhancing crystallinity .
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) on the benzamide moiety to improve bioavailability .
Q. How can computational methods like molecular docking predict the compound's biological targets?
- Methodological Answer:
- Docking Software: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or proteases .
- Binding Site Analysis: Prioritize targets with conserved residues (e.g., ATP-binding pockets) that complement the thiazole ring's electron density .
- Validation: Cross-check docking scores with experimental IC values from enzyme inhibition assays .
Q. What synthetic routes minimize the formation of by-products in multi-step reactions?
- Methodological Answer:
- Stepwise Purification: Isolate intermediates via column chromatography after each step (e.g., silica gel, 60–120 mesh) .
- Catalytic Optimization: Use Pd/C or Cu(I) catalysts for coupling reactions to reduce side-product formation .
- Microwave-Assisted Synthesis: Accelerate reaction kinetics, minimizing decomposition pathways .
Q. How to design experiments to establish structure-activity relationships (SAR) for thiazole derivatives?
- Methodological Answer:
- Functional Group Variation: Systematically modify substituents on the 4-methylphenyl group (e.g., –F, –Cl, –OCH) and assess bioactivity .
- Biological Assays: Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to correlate substituent effects with cytotoxicity .
- QSAR Modeling: Use Hammett constants or logP values to predict activity trends .
Q. What are the key considerations for handling and storing this compound to prevent degradation?
- Methodological Answer:
- Storage Conditions: Keep at –20°C under argon in amber vials to avoid photodegradation .
- Moisture Control: Use desiccants (e.g., silica gel) in storage containers to prevent hydrolysis of the amide bond .
- Stability Monitoring: Periodically check purity via HPLC (C18 column, acetonitrile/water gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
